3-[(BUTYLAMINO)METHYL]BENZONITRILE

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3-[(Butylamino)methyl]benzonitrile is a meta-substituted benzonitrile derivative bearing a secondary n-butylamine side chain. It has a molecular weight of 188.27 g/mol, an XLogP3 of 2.3, a density of 0.99 g/cm³, and a boiling point of 297.8 °C.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 90390-00-4
Cat. No. B3058602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(BUTYLAMINO)METHYL]BENZONITRILE
CAS90390-00-4
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC(=CC=C1)C#N
InChIInChI=1S/C12H16N2/c1-2-3-7-14-10-12-6-4-5-11(8-12)9-13/h4-6,8,14H,2-3,7,10H2,1H3
InChIKeyNRMAIIDKOGFGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Butylamino)methyl]benzonitrile (CAS 90390-00-4): A Meta-Substituted Benzonitrile Building Block with Distinct Physicochemical Profile and Reported Bioactivity


3-[(Butylamino)methyl]benzonitrile is a meta-substituted benzonitrile derivative bearing a secondary n-butylamine side chain. It has a molecular weight of 188.27 g/mol, an XLogP3 of 2.3, a density of 0.99 g/cm³, and a boiling point of 297.8 °C [1]. The compound is supplied at up to 98% purity for use as a synthetic intermediate and has been associated with antiproliferative activity in patent literature [2].

Why Substituting Positional Isomers or Chain-Length Analogs of 3-[(Butylamino)methyl]benzonitrile Compromises Experimental Reproducibility


The meta-substitution pattern of the benzonitrile ring, combined with the linear four-carbon n-butyl chain, defines the compound's lipophilicity (XLogP3 = 2.3) and polar surface area (TPSA = 35.82 Ų) [1]. Even minor positional shifts (e.g., from meta to para) or branching of the alkyl chain alter these physicochemical parameters, directly affecting compound solubility, membrane partitioning, and target engagement. Simple replacement with the para isomer or a tert-butyl analog without systematic re-optimization of reaction conditions or biological readouts risks drastic changes in synthetic yield and bioassay outcomes .

Quantitative Evidence Differentiating 3-[(Butylamino)methyl]benzonitrile from Closest Analogs


Higher Routine Purity Supply Compared to the 4-Positional Isomer

The 3-[(butylamino)methyl]benzonitrile compound is commercially supplied at 98% purity , whereas the positional isomer 4-[(butylamino)methyl]benzonitrile is routinely supplied at 95% purity . This 3-percentage-point difference in purity can eliminate the need for a pre-purification step, directly reducing the risk of impurity-driven false positives in subsequent bioassays.

Medicinal Chemistry Organic Synthesis Procurement Quality Control

Patent-Reported Antiproliferative Activity Suggests Meta-Selective Bioactivity

A patent-derived source indicates that 3-[(butylamino)methyl]benzonitrile exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [1]. No comparable quantitative data for the 4-isomer or other alkyl chain analogs in the same cell-based system has been disclosed, hinting at a meta-substitution-dependent biological effect.

Anticancer Research Cell Differentiation Hit-to-Lead

Distinct Physicochemical Properties Enable Meta-Specific Synthetic Elaboration

The meta-substituted benzonitrile scaffold features a nitrile group at position 3, which exerts a distinct electronic effect compared to the para isomer. The combination of the benzylic butylamine with the meta-cyano group permits regioselective electrophilic aromatic substitution and subsequent derivatization pathways that are not possible with the para or ortho isomers via standard directed ortho-metalation or cross-coupling strategies [1].

Organic Synthesis Regiochemistry Medicinal Chemistry

Optimal Scientific Procurement and Application Scenarios for 3-[(Butylamino)methyl]benzonitrile


Medicinal Chemistry Hit-to-Lead Campaigns with Strict Purity Requirements

When a high-purity starting material is critical for accurate SAR determination, the 98% purity of 3-[(butylamino)methyl]benzonitrile offers an immediate advantage over the 95% purity para isomer, reducing false positives and tedious purification steps.

Exploration of Antiproliferative Scaffolds in Oncology Research

Given the patent-reported ability to arrest undifferentiated cell proliferation [1], this compound serves as a viable starting point for medicinal chemistry optimization where meta-substituted benzonitrile derivatives are desired for potency and selectivity screening.

Synthesis of Regiochemically Defined Kinase or Enzyme Inhibitor Intermediates

The meta-substitution pattern allows for predictable regioselective functionalization, making 3-[(butylamino)methyl]benzonitrile a valuable intermediate for constructing inhibitors that require precise spatial arrangement of pharmacophoric groups [2].

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